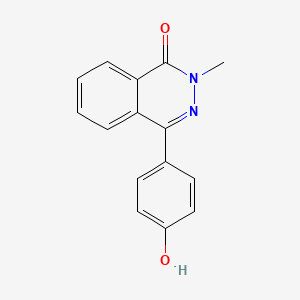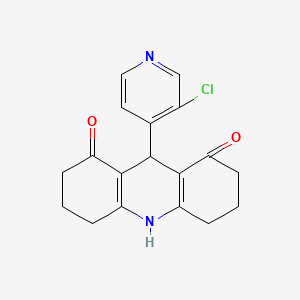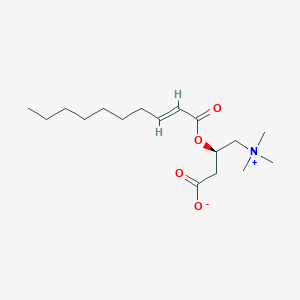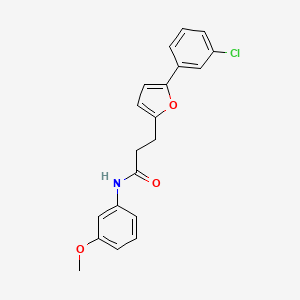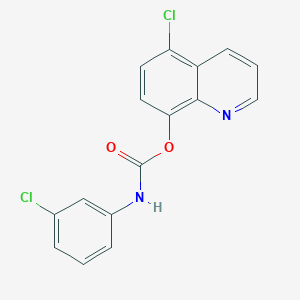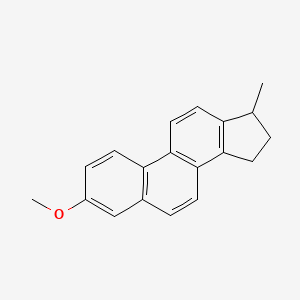
1,2-Bis(phenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(phenylethynyl)benzene is an organic compound with the molecular formula C22H14. It is a derivative of benzene, where two phenylethynyl groups are attached to the 1 and 2 positions of the benzene ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,2-dibromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or piperidine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce partially or fully hydrogenated derivatives.
科学的研究の応用
1,2-Bis(phenylethynyl)benzene has been explored for various scientific research applications, including:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: While specific biological applications are limited, its derivatives may have potential in drug discovery and development.
作用機序
The mechanism of action of 1,2-Bis(phenylethynyl)benzene primarily involves its electronic properties. The compound exhibits strong π-electron conjugation, which influences its reactivity and interactions with other molecules. In materials science, its ability to participate in π-π stacking interactions is crucial for its function in organic semiconductors and optoelectronic devices .
類似化合物との比較
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups at the 1 and 4 positions.
Diphenylacetylene: A simpler compound with two phenyl groups attached to a central triple bond.
1,2-Diphenylethyne: Another related compound with phenyl groups attached to a central ethyne unit.
Uniqueness
1,2-Bis(phenylethynyl)benzene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to its analogs. Its ability to form extended π-conjugated systems makes it valuable for applications in advanced materials and organic electronics.
特性
CAS番号 |
13203-60-6 |
|---|---|
分子式 |
C22H14 |
分子量 |
278.3 g/mol |
IUPAC名 |
1,2-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H14/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H |
InChIキー |
XOJSMLDMLXWRMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


